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Compound of Interest

Compound Name: 18:0-18:2 PG sodium

Cat. No.: B15545158

Introduction

1-stearoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol, sodium salt (SOPG), is an anionic
phospholipid increasingly utilized in biophysical and biochemical studies to investigate the
intricate interactions between lipids and proteins. Its structure, featuring a saturated stearoyl
chain and an unsaturated oleoyl chain, provides a physiologically relevant model for bacterial
and eukaryotic cell membranes. The negatively charged phosphoglycerol headgroup is
particularly important for mediating electrostatic interactions with proteins, making SOPG an
invaluable tool for researchers in drug development, cell biology, and membrane biophysics.

Key Applications

o Mimicking Bacterial Membranes: Gram-positive bacteria and the inner membrane of Gram-
negative bacteria are rich in anionic phospholipids like phosphatidylglycerol (PG). Liposomes
or supported lipid bilayers containing SOPG, often in combination with
phosphatidylethanolamine (PE), serve as excellent mimics of these bacterial membranes.
This allows for the detailed study of antimicrobial peptide (AMP) interactions, toxin binding,
and the function of bacterial membrane proteins.

 Investigating Electrostatic-Driven Protein Binding: The net negative charge of SOPG at
physiological pH facilitates the recruitment and binding of proteins with positively charged
domains. This is crucial for studying the localization and function of peripheral membrane
proteins, signaling proteins, and certain enzymes whose activity is modulated by membrane
binding.
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» Modulating Membrane Protein Function: The lipid environment significantly influences the

structure and function of integral membrane proteins. Incorporating SOPG into reconstituted

membrane systems can help elucidate the role of anionic lipids in modulating the activity of

channels, transporters, and receptors.

e Drug Development and Screening: SOPG-containing model membranes provide a platform

for screening new drug candidates, particularly antimicrobial agents. By quantifying the

binding affinity and disruptive effects of novel compounds on these membranes, researchers

can assess their potential efficacy.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the interaction of an
antimicrobial lipopeptide (C16-KGGK) with a model bacterial membrane containing POPG (1-

palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol), which is structurally similar to SOPG.

This data highlights the significant contribution of the lipid tail and electrostatic interactions to

binding affinity.

Interaction Experimental
Value . Reference
Parameter Conditions
Binding Free Energy
(AG)
Coarse-grained
C16-KGGK to _
-16 kcal/mol molecular dynamics [1]
POPE/POPG (2:1) _ _
simulations
] Coarse-grained
C16 (tail only) to )
-12 kcal/mol molecular dynamics [1]

POPE/POPG (2:1)

simulations

KGGK (headgroup
only) to POPE/POPG -4 kcal/mol

Coarse-grained

molecular dynamics

[1]

(2:1) simulations
Experimental Protocols
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Protocol 1: Preparation of SOPG-Containing Large
Unilamellar Vesicles (LUVS)

This protocol describes the preparation of LUVs with a defined lipid composition using the lipid

film hydration and extrusion method.[2][3]

Materials:

SOPG sodium salt

Other desired lipids (e.g., 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, SOPE)
Chloroform

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

Argon or Nitrogen gas

Rotary evaporator

Mini-extruder with polycarbonate membranes (100 nm pore size)

Heating block or water bath

Procedure:

Lipid Mixture Preparation:

o In a round-bottom flask, combine the desired lipids (e.g., a 3:1 molar ratio of SOPE to
SOPG to mimic a bacterial inner membrane) dissolved in chloroform.

Lipid Film Formation:

o Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the
inner surface of the flask.

o Further dry the film under a gentle stream of argon or nitrogen gas for at least 30 minutes
to remove any residual solvent.
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e Hydration:

o Add the hydration buffer to the flask. The volume should be calculated to achieve the
desired final lipid concentration (e.g., 1-5 mg/mL).

o Incubate the mixture at a temperature above the phase transition temperature of the lipids
(for SOPG, this is above its gel-to-liquid crystalline phase transition temperature) for 1
hour, with intermittent vortexing to facilitate hydration of the lipid film. This will result in the
formation of multilamellar vesicles (MLVSs).

e Extrusion:
o Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane.

o Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder at
least 11 times. This process forces the lipids through the pores, resulting in the formation
of uniformly sized LUVSs.

e Storage:

o Store the prepared LUVs at 4°C. For long-term storage, it is advisable to use them within a
few days to prevent aggregation or degradation.

Protocol 2: Liposome Co-sedimentation Assay for
Protein-Lipid Binding

This assay is used to qualitatively or semi-quantitatively assess the binding of a protein to
SOPG-containing liposomes.[4][5]

Materials:

e SOPG-containing LUVs (prepared as in Protocol 1)

» Purified protein of interest

¢ Binding buffer (e.g., 20 mM HEPES, 100 mM KCI, 1 mM DTT, pH 7.4)

o Ultracentrifuge with appropriate rotors
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o SDS-PAGE materials and equipment

o Coomassie stain or Western blotting reagents
Procedure:

e Binding Reaction:

o In an ultracentrifuge tube, combine the purified protein (at a final concentration of 1-5 uM)
and SOPG-containing LUVs (at a final concentration of 0.5-1 mM) in the binding buffer.

o As a negative control, prepare a reaction with the protein alone (no liposomes) and a
reaction with liposomes containing only neutral lipids (e.g., SOPC).

o Incubate the reactions at room temperature for 30 minutes.
e Sedimentation:

o Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet
the liposomes and any bound protein.

e Analysis:

[e]

Carefully collect the supernatant, which contains the unbound protein.

o Resuspend the pellet (containing liposomes and bound protein) in an equal volume of
binding buffer.

o Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by
Coomassie staining or Western blotting for the protein of interest.

o An increase in the amount of protein in the pellet fraction in the presence of SOPG-
containing liposomes indicates binding.

Protocol 3: Surface Plasmon Resonance (SPR) for
Quantitative Analysis
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SPR can be used to obtain quantitative data on the kinetics and affinity of protein binding to a
lipid surface containing SOPG.[6][7][8]

Materials:
e SPRinstrument (e.g., Biacore)
e L1 or HPA sensor chip

o SOPG-containing small unilamellar vesicles (SUVs, prepared by sonication or extrusion
through smaller pore membranes, e.g., 30-50 nm)

» Purified protein of interest
e Running buffer (e.g., HBS-N: 10 mM HEPES, 150 mM NaCl, pH 7.4)
e Regeneration solution (e.g., 20 mM NaOH)
Procedure:
o Chip Preparation and Liposome Immobilization:
o Equilibrate the L1 or HPA sensor chip with the running buffer.

o Inject the SOPG-containing SUVs over the sensor surface. The lipids will spontaneously
fuse to form a supported lipid bilayer.

o Wash the surface with a brief pulse of NaOH to remove any loosely bound vesicles and
stabilize the bilayer.

e Binding Analysis:

o Inject a series of concentrations of the purified protein in the running buffer over the sensor
surface.

o Monitor the change in the SPR signal (response units, RU) in real-time.
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o After each protein injection, regenerate the surface with a pulse of regeneration solution to
remove the bound protein.

o Data Analysis:

o The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir
binding) to determine the association rate constant (ka), dissociation rate constant (kd),
and the equilibrium dissociation constant (KD).

Visualizations
Experimental Workflow for Studying SOPG-Protein

Interactions
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Caption: Workflow for investigating SOPG-protein interactions.
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Caption: A representative phospholipid signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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